molecular formula C9H18ClF2NO B13484999 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers

1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers

Cat. No.: B13484999
M. Wt: 229.69 g/mol
InChI Key: HTTCFZHYTDOWES-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride is a cyclohexane-derived amine salt characterized by a difluoromethyl group at the 4-position of the cyclohexyl ring and a methoxy substituent at the 1-position. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclohexane ring and the methanamine substituent. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or agrochemical research.

Properties

Molecular Formula

C9H18ClF2NO

Molecular Weight

229.69 g/mol

IUPAC Name

[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine;hydrochloride

InChI

InChI=1S/C9H17F2NO.ClH/c1-13-9(6-12)4-2-7(3-5-9)8(10)11;/h7-8H,2-6,12H2,1H3;1H

InChI Key

HTTCFZHYTDOWES-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(CC1)C(F)F)CN.Cl

Origin of Product

United States

Preparation Methods

Introduction of Difluoromethyl Group

The difluoromethyl group is commonly introduced via electrophilic or nucleophilic fluorination strategies. Recent advances emphasize the use of electrophilic difluoromethylation reagents under mild conditions to avoid degradation of sensitive groups.

  • Electrophilic Difluoromethylation : Utilizes reagents such as difluoromethyl sulfonium salts or difluorocarbene precursors activated under catalytic conditions, often with transition metals or organocatalysts to achieve regio- and stereoselectivity.
  • Nucleophilic Difluoromethylation : Employs difluoromethyl anions or equivalents generated in situ, which attack electrophilic centers on the cyclohexyl ring precursor.

Construction of the Methoxycyclohexyl Core

The cyclohexyl ring bearing a methoxy group is typically synthesized via:

  • Ring-Forming Reactions : Cyclization of suitably functionalized precursors, such as hydroxy or halide-substituted intermediates, followed by methylation (e.g., methylation of hydroxy group to methoxy).
  • Protecting Group Strategies : Use of para-methoxybenzyl (PMB) or other protecting groups to mask reactive amines or alcohols during fluorination steps, later removed under mild conditions.

Formation of Methanamine Hydrochloride Salt

The amine functionality is introduced or revealed by:

  • Reduction of Nitriles or Amides : Conversion of nitrile or amide intermediates to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
  • Salt Formation : Treatment of the free amine with hydrochloric acid to form the hydrochloride salt, enhancing stability and crystallinity.

Diastereomeric Mixture Management

Due to the stereogenic centers, the product is obtained as a mixture of diastereomers. Strategies include:

  • Chromatographic Separation : Use of chiral HPLC or preparative chromatography to isolate individual diastereomers if needed.
  • Crystallization Techniques : Exploiting differences in solubility or crystallization behavior to enrich or separate diastereomers.
  • Stereoselective Synthesis : Employing chiral catalysts or auxiliaries to favor one diastereomer, though often challenging with fluorinated quaternary centers.

Representative Synthetic Route Example

Based on literature precedent for similar fluorinated cyclohexyl amines, the following synthetic sequence is illustrative:

Step Reaction Type Key Reagents/Conditions Outcome
1 Formation of cyclohexanone derivative Starting from cyclohexanone, introduction of methoxy substituent via methylation Methoxycyclohexanone intermediate
2 Difluoromethylation Electrophilic difluoromethylation using difluoromethyl sulfonium salt under catalytic conditions Introduction of -CF2H group at 4-position
3 Reductive amination Reaction with ammonia or amine source, followed by reduction Formation of methanamine group
4 Salt formation Treatment with HCl in ether or aqueous solution Formation of methanamine hydrochloride salt
5 Purification Chromatographic or crystallization methods to isolate diastereomeric mixture Purified product mixture

Research Findings and Data Tables

Fluorination Efficiency and Stereoselectivity

A study on asymmetric fluorination methods highlights that:

Method Yield (%) Diastereomeric Ratio (dr) Notes
Electrophilic difluoromethylation (organocatalytic) 65–80 1:1 to 3:1 Moderate stereocontrol
Transition-metal catalyzed difluoromethylation 70–85 Up to 5:1 Improved selectivity with chiral ligands
Nucleophilic difluoromethylation 50–70 1:1 Less stereoselective

Stability and Purity Data

Parameter Value Method
Melting point ~150–160 °C (hydrochloride salt) Differential scanning calorimetry
Purity (HPLC) >98% (after purification) Reverse-phase HPLC
Diastereomeric ratio Typically 1:1 to 3:1 NMR and chiral HPLC analysis

Perspectives from Varied Sources

  • Medicinal Chemistry : The difluoromethyl group enhances metabolic stability and modulates lipophilicity, critical for drug design.
  • Synthetic Organic Chemistry : The asymmetric construction of fluorinated quaternary centers remains challenging; ongoing research focuses on novel catalysts and reaction conditions.
  • Pharmaceutical Industry : The mixture of diastereomers may be acceptable depending on biological activity; however, separation or stereoselective synthesis is preferred for regulatory approval.

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methoxy groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methoxy groups may enhance its binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Ring Systems : The target compound’s cyclohexyl ring provides conformational flexibility compared to the strained bicyclopentane () or cyclopropane () systems. This flexibility may influence binding kinetics in biological systems.
  • Fluorine Substituents : The difluoromethyl group in the target compound offers moderate electronegativity and lipophilicity, whereas the trifluoromethoxy group in ’s compound enhances electron-withdrawing effects and metabolic stability .
  • Diastereomerism : Unlike ’s oxane derivative (single stereoisomer due to symmetry), the target compound’s diastereomeric mixture may complicate purification but broaden structure-activity relationship (SAR) exploration .

Biological Activity

1-[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, a compound characterized by its unique molecular structure, has garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 1-[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride
  • CAS Number : 2503208-66-8
  • Molecular Formula : C10H14ClF2N
  • Molecular Weight : 221.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The difluoromethyl and methoxy groups enhance its lipophilicity and receptor affinity. Research indicates that it may modulate neurotransmitter systems, particularly those related to serotonin and norepinephrine, which are critical in mood regulation and anxiety responses .

Key Mechanisms:

  • Receptor Binding : The compound likely interacts with serotonin receptors (5-HT) and adrenergic receptors, influencing neurotransmission.
  • Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO) has been suggested, which could lead to increased levels of neurotransmitters in the synaptic cleft.

Biological Activity Data

The biological activity can be summarized in the following table:

Activity Type Description
Antidepressant Effects Exhibits potential as an antidepressant through modulation of serotonin pathways.
Anxiolytic Properties May reduce anxiety symptoms by interacting with adrenergic receptors.
Neuroprotective Effects Preliminary studies suggest neuroprotective properties in models of neurodegeneration.

Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The effects were evaluated using the forced swim test and the tail suspension test, indicating a robust antidepressant-like effect .

Study 2: Anxiolytic Effects

In another study focusing on anxiety models, the compound was shown to decrease anxiety levels significantly as measured by the elevated plus maze test. This suggests that the compound may have therapeutic potential for anxiety disorders .

Research Findings

Research has highlighted several important findings regarding the biological activity of 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride:

  • Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption characteristics with a moderate half-life, allowing for once-daily dosing regimens.
  • Safety Profile : Toxicological assessments reveal a low incidence of adverse effects at therapeutic doses, making it a candidate for further development .
  • Comparative Studies : Comparisons with similar compounds have shown that the presence of fluorine atoms enhances metabolic stability and receptor binding affinity.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, and how do they influence experimental design?

  • Answer : The compound contains a cyclohexyl core substituted with a difluoromethyl group at the 4-position and a methoxy group at the 1-position. The methanamine moiety is protonated as a hydrochloride salt, enhancing water solubility. Key properties include:

  • Molecular weight : ~235.6 g/mol (estimated from similar compounds in ).
  • Solubility : High in polar solvents due to the hydrochloride salt (common for analogous methanamine salts; ).
  • Stereochemistry : The cyclohexyl ring introduces chair conformations, and the diastereomeric mixture arises from stereochemical variations at the 1-methoxy and 4-difluoromethyl positions.
  • Experimental Design Implications : Solubility guides solvent choice for biological assays, while stereochemistry necessitates chiral separation techniques (e.g., HPLC) for isolating individual diastereomers .

Q. What synthetic routes are reported for preparing this compound, and how is diastereomeric control achieved?

  • Answer : Synthesis typically involves:

Cyclohexane Ring Formation : Cycloaddition or alkylation reactions to build the substituted cyclohexane backbone.

Substituent Introduction : Difluoromethylation via electrophilic fluorination (e.g., using DAST) and methoxylation via nucleophilic substitution ().

Amine Functionalization : Reductive amination or Gabriel synthesis to attach the methanamine group ( ).

Diastereomer Control : Stereoselective synthesis is challenging; mixtures often result. Post-synthesis separation via preparative HPLC with chiral columns or crystallization ().

Q. Which analytical techniques are critical for characterizing this compound and its diastereomers?

  • Answer :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR identify substituent positions and confirm diastereomer ratios (e.g., splitting patterns for fluorine atoms; ).
  • HPLC-MS : Chiral columns resolve diastereomers, while MS confirms molecular weight ( ).
  • Ion Mobility Spectrometry : Predicts collision cross-sections (CCS) to differentiate diastereomers (as demonstrated for similar compounds; ).
  • X-ray Crystallography : Resolves absolute stereochemistry but requires pure diastereomers .

Advanced Research Questions

Q. How can researchers resolve and quantify diastereomers in this mixture, and what challenges arise in scaling these methods?

  • Answer :

  • Resolution Methods :
  • Preparative HPLC : Use chiral stationary phases (e.g., cellulose-based) with mobile phases optimized for polar compounds ().
  • Crystallization : Exploit solubility differences between diastereomers in specific solvents (e.g., ethanol/water mixtures).
  • Challenges :
  • Cost : Chiral columns are expensive and prone to degradation.
  • Yield Loss : Multi-step separations reduce overall yield.
  • Scalability : Industrial-scale resolution requires continuous-flow systems or simulated moving-bed chromatography .

Q. What strategies are recommended for evaluating the biological activity of individual diastereomers?

  • Answer :

In Vitro Assays : Test isolated diastereomers against target receptors (e.g., neurotransmitter receptors, enzymes) using:

  • Binding Assays : Radioligand competition (e.g., 3^3H-labeled ligands; ).
  • Functional Assays : cAMP or calcium flux measurements ().

Computational Docking : Predict binding modes of each diastereomer to identify stereospecific interactions ().

ADME Profiling : Compare pharmacokinetics (e.g., metabolic stability in liver microsomes) to prioritize lead candidates .

Q. How should researchers address contradictory data arising from diastereomeric mixtures in pharmacological studies?

  • Answer :

  • Source of Contradictions : Varying diastereomer ratios between batches can alter observed bioactivity.
  • Mitigation Strategies :

Batch Standardization : Use HPLC to quantify diastereomer ratios and report them alongside activity data.

Dose-Response Curves : Test individual diastereomers to isolate contributions to efficacy/toxicity.

Meta-Analysis : Compare results across studies using consistent separation protocols ().

Q. What computational tools can predict the physicochemical and pharmacological behavior of this compound?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Model cyclohexyl ring conformations and solvation effects ( ).
  • QSAR Models : Relate structural features (e.g., fluorine electronegativity) to solubility or receptor affinity ().
  • Docking Software (AutoDock, Schrödinger) : Predict binding poses to targets like GPCRs or ion channels ().
  • CCS Predictors : Tools like MOBCAL estimate ion mobility data for LC-MS method development .

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